

Thieno[3,2-b]pyridin-7-ol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **Thieno[3,2-b]pyridin-7-ol**

Cat. No.: **B025592**

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This technical guide provides an in-depth overview of **Thieno[3,2-b]pyridin-7-ol**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its chemical identity, physicochemical properties, synthetic methodologies, and biological significance.

Chemical Identity

IUPAC Name: **Thieno[3,2-b]pyridin-7-ol**

Synonyms:

- thieno[3,2-b]pyridin-7(4H)-one[1][2]
- 7-Hydroxythieno[3,2-b]pyridine[1][3][4]
- THIENO(3 2-B)PYRIDIN-7-OL[5][6]

CAS Number: 107818-20-2[1][5][6][7][8]

Molecular Structure: The molecule consists of a thiophene ring fused to a pyridine ring, with a hydroxyl group at the 7-position.[7] This arrangement imparts specific aromatic and electronic properties that are crucial for its chemical reactivity and biological activity.[7]

Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of **Thieno[3,2-b]pyridin-7-ol**. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₅ NOS	[1] [5] [6] [8]
Molecular Weight	151.19 g/mol	[1] [5] [6] [8]
Melting Point	230-235 °C (lit.)	[1] [5] [7]
Boiling Point (Predicted)	321.4 ± 22.0 °C	[5]
Density (Predicted)	1.444 ± 0.06 g/cm ³	[5]
Flash Point (Predicted)	119.9 °C	[5]
Water Solubility	Soluble	[1] [5] [7]
Vapor Pressure (25°C, Predicted)	0.000622 mmHg	[5]
Refractive Index (Predicted)	1.54	[5]
Topological Polar Surface Area (TPSA)	33.12 Å ²	[6]
LogP (Predicted)	2.0019	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	0	[6]

Note: Spectroscopic data including ¹H NMR, IR, and Mass Spectrometry are available through specialized chemical suppliers and databases.[\[9\]](#)

Experimental Protocols

Thieno[3,2-b]pyridin-7-ol serves as a crucial intermediate in the synthesis of various biologically active molecules.^{[7][10]} The protocols below describe a plausible synthetic route and a representative biological assay for evaluating the activity of its derivatives.

Synthesis of Thieno[3,2-b]pyridin-7-ol via Friedländer Annulation

This method is adapted from the synthesis of related thieno[3,2-b]pyridine derivatives and represents a viable approach for preparing the title compound.^[11] The key step is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl.

Materials:

- 3-Amino-2-formylthiophene
- Ethyl acetoacetate
- Sodium ethoxide
- Ethanol
- Hydrochloric acid (for acidification)
- Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-formylthiophene and a molar equivalent of ethyl acetoacetate in anhydrous ethanol.
- Base-catalyzed Condensation: To this solution, add a catalytic amount of sodium ethoxide. The mixture is then heated to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

- Cyclization: Continue refluxing until the starting materials are consumed. The condensation and subsequent intramolecular cyclization lead to the formation of the thieno[3,2-b]pyridine ring system.
- Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
- Purification: The crude **Thieno[3,2-b]pyridin-7-ol** is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
- Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

In Vitro Anti-proliferative Activity Assay

Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated potential as anticancer agents.^[12] The following is a general protocol for assessing the anti-proliferative effects of **Thieno[3,2-b]pyridin-7-ol** derivatives on a cancer cell line.

Materials:

- Human cancer cell line (e.g., MDA-MB-231 for breast cancer)^[12]
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- **Thieno[3,2-b]pyridin-7-ol** derivative stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Cell proliferation reagent (e.g., MTT, XTT, or PrestoBlueTM)
- 96-well cell culture plates
- Microplate reader

Procedure:

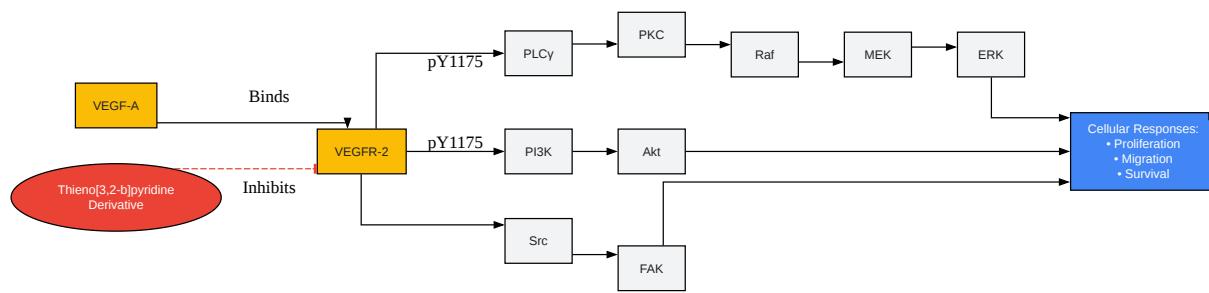
- Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the **Thieno[3,2-b]pyridin-7-ol** derivative in a complete culture medium from the stock solution. The final DMSO concentration should be kept constant and non-toxic (typically \leq 0.5%). Remove the overnight culture medium from the plates and add 100 μ L of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
- Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under the same culture conditions.
- Viability Assessment: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable curve-fitting software.

Biological Significance and Signaling Pathways

The thieno[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-tuberculosis, anti-cancer, and anti-inflammatory effects.[\[7\]](#)[\[12\]](#)[\[13\]](#)

Inhibition of VEGFR-2 Signaling in Angiogenesis

Certain derivatives of thieno[3,2-b]pyridine have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[\[12\]](#) Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, thereby impeding tumor vascularization.[\[14\]](#)[\[15\]](#)



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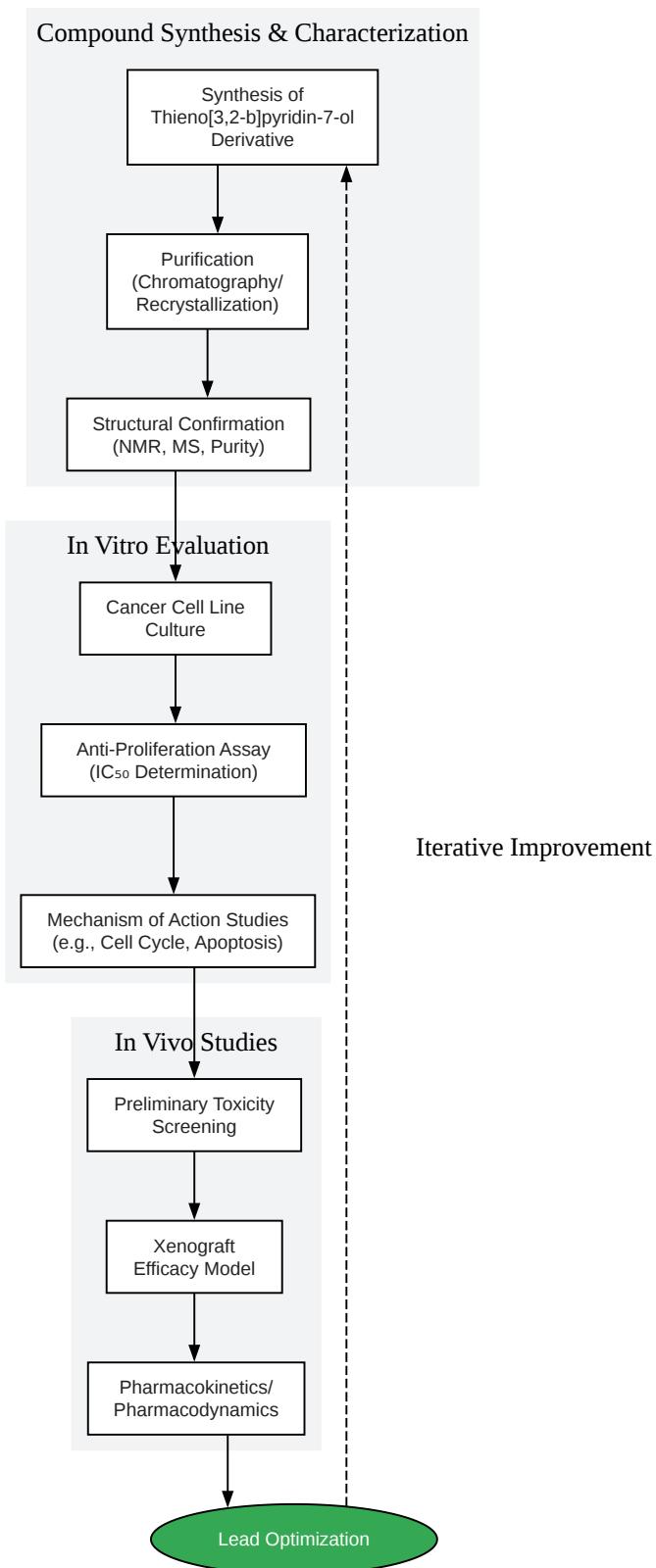
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by a Thieno[3,2-b]pyridine derivative.

Targeting Enoyl-ACP Reductase (InhA) in *Mycobacterium tuberculosis*

Recent studies have shown that derivatives of thieno[3,2-b]pyridinone are potent inhibitors of the NADH-dependent enoyl-acyl carrier protein reductase (InhA) from *Mycobacterium tuberculosis*.[\[13\]](#) InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[\[16\]](#) Inhibition of InhA disrupts cell wall formation, leading to bacterial death, making it an attractive target for novel anti-tuberculosis drugs.[\[16\]](#)[\[17\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel **Thieno[3,2-b]pyridin-7-ol** derivative as a potential anti-cancer agent.

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Caption: Preclinical workflow for the evaluation of a **Thieno[3,2-b]pyridin-7-ol** derivative as an anti-cancer agent.

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